molecular formula C18H19N3O4S B4594555 METHYL 4-({[4-(2-FURYLCARBONYL)PIPERAZINO]CARBOTHIOYL}AMINO)BENZOATE

METHYL 4-({[4-(2-FURYLCARBONYL)PIPERAZINO]CARBOTHIOYL}AMINO)BENZOATE

Cat. No.: B4594555
M. Wt: 373.4 g/mol
InChI Key: ZMBHSWAHVTVPQN-UHFFFAOYSA-N
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Description

Methyl 4-({[4-(2-furylcarbonyl)piperazino]carbothioyl}amino)benzoate is a complex organic compound that features a benzoate ester linked to a piperazine ring, which is further substituted with a furylcarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-({[4-(2-furylcarbonyl)piperazino]carbothioyl}amino)benzoate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Piperazine Derivative: The piperazine ring is first functionalized with a furylcarbonyl group through a nucleophilic substitution reaction.

    Thioamide Formation: The functionalized piperazine is then reacted with a thiocarbonyl compound to form the carbothioyl group.

    Esterification: Finally, the benzoate ester is formed by reacting the intermediate with methyl 4-aminobenzoate under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({[4-(2-furylcarbonyl)piperazino]carbothioyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The furylcarbonyl group can be oxidized to form corresponding carboxylic acids.

    Reduction: The ester and thioamide groups can be reduced to their respective alcohols and amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Methyl 4-({[4-(2-furylcarbonyl)piperazino]carbothioyl}amino)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of methyl 4-({[4-(2-furylcarbonyl)piperazino]carbothioyl}amino)benzoate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-aminobenzoate: A simpler ester with similar aromatic properties but lacking the piperazine and furylcarbonyl groups.

    Methyl 4-(piperazin-1-yl)benzoate: Contains the piperazine ring but lacks the furylcarbonyl substitution.

    Methyl 4-(2-furyl)benzoate: Features the furyl group but lacks the piperazine ring.

Uniqueness

Methyl 4-({[4-(2-furylcarbonyl)piperazino]carbothioyl}amino)benzoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the piperazine ring and furylcarbonyl group allows for specific interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

methyl 4-[[4-(furan-2-carbonyl)piperazine-1-carbothioyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4S/c1-24-17(23)13-4-6-14(7-5-13)19-18(26)21-10-8-20(9-11-21)16(22)15-3-2-12-25-15/h2-7,12H,8-11H2,1H3,(H,19,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMBHSWAHVTVPQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=S)N2CCN(CC2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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METHYL 4-({[4-(2-FURYLCARBONYL)PIPERAZINO]CARBOTHIOYL}AMINO)BENZOATE
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METHYL 4-({[4-(2-FURYLCARBONYL)PIPERAZINO]CARBOTHIOYL}AMINO)BENZOATE
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METHYL 4-({[4-(2-FURYLCARBONYL)PIPERAZINO]CARBOTHIOYL}AMINO)BENZOATE

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